达比加群-d3

概述

描述

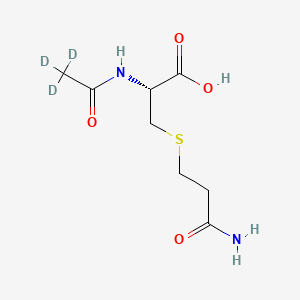

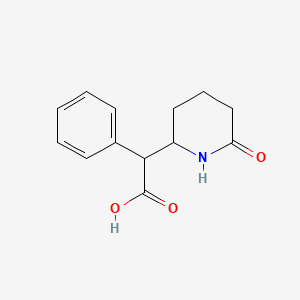

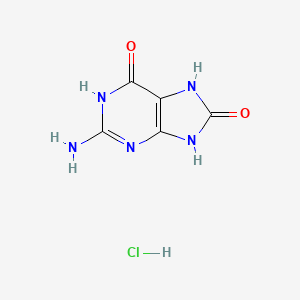

达比加群酯-d3 是达比加群酯的氘标记变体,达比加群酯是一种直接凝血酶抑制剂类口服抗凝剂。 达比加群酯广泛用于预防非瓣膜性心房颤动和其它血栓栓塞性疾病患者中风和血栓形成 。 达比加群酯-d3 中的氘标记增强了它的稳定性,并允许在各种分析方法中进行精确的定量,使其成为临床和药物研究中宝贵的工具 .

科学研究应用

达比加群酯-d3 在科学研究中具有广泛的应用,包括:

化学: 用作分析化学中的参考标准,用于定量各种样品中的达比加群酯.

生物学: 用于研究达比加群酯的代谢和药代动力学.

医学: 用于临床研究开发和验证新的抗凝治疗.

工业: 用于制药行业中的质量控制和法规合规.

生化分析

Biochemical Properties

Dabigatran-d3, like its parent compound dabigatran, inhibits thrombin, a key enzyme in the coagulation cascade . Thrombin plays a crucial role in blood clotting by converting fibrinogen into fibrin. By inhibiting thrombin, Dabigatran-d3 prevents this conversion, thereby exerting its anticoagulant effect .

Cellular Effects

Dabigatran-d3, through its inhibition of thrombin, can impact various cellular processes. For instance, it can affect cell proliferation and adhesion, angiogenesis, and invasion, particularly in the context of cancer cells

Molecular Mechanism

Dabigatran-d3 acts by binding to the active site of the thrombin molecule, thereby inhibiting its activity . This binding is competitive and reversible . The inhibition of thrombin prevents the conversion of fibrinogen to fibrin, impairing the clotting process and acting as an anticoagulant .

Temporal Effects in Laboratory Settings

Studies on dabigatran have shown that it has predictable anticoagulant effects, does not undergo CYP 450 metabolism, and has few drug–drug and drug–food interactions .

Dosage Effects in Animal Models

The effects of Dabigatran-d3 at different dosages in animal models have not been extensively studied. Studies on dabigatran have shown that it has a predictable pharmacokinetic profile, with a clearance of 0.0453 L/min/70 kg, and a central volume of distribution of 2.94 L/70 kg .

Metabolic Pathways

Dabigatran-d3 is likely to be involved in similar metabolic pathways as dabigatran. Dabigatran is metabolized by esterases and is a substrate of P-glycoprotein (P-gp) and uridine 5ʹ-diphospho (UDP)-glucuronosyltransferases (UGTs) .

Transport and Distribution

Dabigatran-d3, like dabigatran, is likely to be transported and distributed within cells and tissues via P-gp, a protein that pumps foreign substances out of cells

准备方法

合成路线和反应条件: 达比加群酯-d3 的合成涉及多个步骤,从氘标记溴苯开始。 该过程包括硝化、氰化、Pinner 反应、酯化、还原和烷基化 。 最终产物通过氘标记的 O-正己基氨基甲酸酯衍生物与氘标记的苯并咪唑缩合得到 .

工业生产方法: 达比加群酯-d3 的工业生产遵循类似的合成路线,但规模更大。 该过程针对高产率和高纯度进行了优化,确保最终产物满足药物应用所需的严格质量标准 .

化学反应分析

反应类型: 达比加群酯-d3 经历各种化学反应,包括:

还原: 涉及去除氧原子或添加氢原子。

取代: 涉及用另一个原子或原子团取代一个原子或原子团。

常用试剂和条件:

氧化: 常用试剂包括高锰酸钾和过氧化氢。

还原: 常用试剂包括氢化铝锂和硼氢化钠。

取代: 常用试剂包括卤素和亲核试剂,在酸性或碱性条件下。

主要形成的产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能生成羧酸,而还原可能生成醇 .

作用机制

达比加群酯-d3 与达比加群酯一样,是一种直接凝血酶抑制剂。 它通过结合凝血酶的活性位点发挥作用,凝血酶是一种丝氨酸蛋白酶,在凝血级联反应中将纤维蛋白原转化为纤维蛋白 。 通过抑制凝血酶,达比加群酯-d3 阻止血栓形成,从而降低中风和其他血栓栓塞事件的风险 .

类似化合物:

阿哌沙班: 另一种直接口服抗凝剂,抑制因子 Xa。

利伐沙班: 一种直接口服抗凝剂,也抑制因子 Xa。

依度沙班: 一种直接口服抗凝剂,抑制因子 Xa。

比较:

总之,达比加群酯-d3 由于其稳定性、精确的定量能力和有效的抗凝特性,在科学研究和临床应用中是一种宝贵的化合物。

相似化合物的比较

Apixaban: Another direct oral anticoagulant that inhibits factor Xa.

Rivaroxaban: A direct oral anticoagulant that also inhibits factor Xa.

Edoxaban: A direct oral anticoagulant that inhibits factor Xa.

Comparison:

Mechanism of Action: While Dabigatran-d3 inhibits thrombin, the other compounds inhibit factor Xa.

Pharmacokinetics: Dabigatran-d3 has a predictable pharmacokinetic profile and does not require frequent monitoring, similar to the other direct oral anticoagulants.

Unique Features: The deuterium labeling in Dabigatran-d3 enhances its stability and allows for precise quantification, making it unique among anticoagulants.

属性

IUPAC Name |

3-[[2-[(4-carbamimidoylanilino)methyl]-1-(trideuteriomethyl)benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N7O3/c1-31-20-10-7-17(25(35)32(13-11-23(33)34)21-4-2-3-12-28-21)14-19(20)30-22(31)15-29-18-8-5-16(6-9-18)24(26)27/h2-10,12,14,29H,11,13,15H2,1H3,(H3,26,27)(H,33,34)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBSJFWOBGCMAKL-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747410 | |

| Record name | N-{2-[(4-Carbamimidoylanilino)methyl]-1-(~2~H_3_)methyl-1H-benzimidazole-5-carbonyl}-N-pyridin-2-yl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246817-44-6 | |

| Record name | N-{2-[(4-Carbamimidoylanilino)methyl]-1-(~2~H_3_)methyl-1H-benzimidazole-5-carbonyl}-N-pyridin-2-yl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the role of Dabigatran-d3 in quantifying dabigatran levels?

A1: Dabigatran-d3 is a deuterated form of dabigatran used as an internal standard (IS) in mass spectrometry-based analytical methods. [, ] These methods are essential for accurately determining the concentration of free dabigatran in biological samples, such as plasma.

Q2: How does the use of Dabigatran-d3 as an IS improve the accuracy of dabigatran quantification?

A2: Using an IS like Dabigatran-d3 offers several advantages:

- Compensation for variations: It corrects for potential sample loss during preparation and variation in ionization efficiency during analysis. [, ]

- Improved accuracy: By comparing the signal of dabigatran with the signal of the known concentration of Dabigatran-d3, researchers can accurately calculate the dabigatran concentration in the sample. [, ]

- Enhanced reliability: This approach ensures the reliability and reproducibility of the measurements, which is crucial for pharmacokinetic studies and therapeutic drug monitoring of dabigatran. [, ]

Q3: Can you give an example of how Dabigatran-d3 was used in a research setting?

A3: In a study examining the bioequivalence of generic and brand name dabigatran etexilate, researchers utilized a UPLC-MS/MS method with Dabigatran-d3 as the IS. [] This allowed them to accurately quantify free dabigatran in patient plasma samples and compare the pharmacokinetic profiles of the two formulations. []

- Development and Validation of UPLC-MS/MS Method for Quantifying of Free and Total Dabigatran in Human Plasma: An Application for a Bioequivalence Study.

- Comparison of calibrated dilute thrombin time and aPTT tests with LC-MS/MS for the therapeutic monitoring of patients treated with dabigatran etexilate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-YL]methanaminium chloride](/img/structure/B587941.png)

![3-Hydroxy-9a,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one](/img/structure/B587961.png)